molecular formula C8H5Cl2NO3 B15376428 Ethanone,1-(4,5-dichloro-2-nitrophenyl)- CAS No. 6635-71-8

Ethanone,1-(4,5-dichloro-2-nitrophenyl)-

Cat. No.: B15376428
CAS No.: 6635-71-8
M. Wt: 234.03 g/mol
InChI Key: FRVFMCRPKGKETG-UHFFFAOYSA-N
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Description

Such compounds are often intermediates in organic synthesis or explored for pharmacological applications due to their electron-withdrawing substituents, which influence electronic distribution and intermolecular interactions .

Properties

CAS No.

6635-71-8

Molecular Formula

C8H5Cl2NO3

Molecular Weight

234.03 g/mol

IUPAC Name

1-(4,5-dichloro-2-nitrophenyl)ethanone

InChI

InChI=1S/C8H5Cl2NO3/c1-4(12)5-2-6(9)7(10)3-8(5)11(13)14/h2-3H,1H3

InChI Key

FRVFMCRPKGKETG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

CAS No. Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
18640-60-3 1-(5-Chloro-2-nitrophenyl)ethanone C₈H₆ClNO₃ 199.59 5-Cl, 2-NO₂
717912-91-9 1-(4-Chloro-2-methyl-5-nitrophenyl)ethanone C₉H₈ClNO₃ 213.62 4-Cl, 5-NO₂, 2-CH₃
6951-70-8 1-(2-Amino-4,5-dichlorophenyl)ethanone C₈H₇Cl₂NO 204.05 4,5-Cl, 2-NH₂
[Hypothetical] Target: 1-(4,5-Dichloro-2-nitrophenyl)ethanone C₈H₅Cl₂NO₃ ~234.04 (estimated) 4,5-Cl, 2-NO₂

Substituent Impact :

  • Chlorine vs. Methyl/Amino Groups: The presence of electron-withdrawing chlorine and nitro groups in the target compound likely enhances its electrophilicity compared to analogs with methyl (e.g., 717912-91-9) or amino (e.g., 6951-70-8) substituents. Amino groups, being electron-donating, reduce ring electrophilicity, which may diminish reactivity in substitution reactions .

Physicochemical Properties

Comparative data for select compounds:

Property 1-(5-Chloro-2-nitrophenyl)ethanone 1-(4-Chloro-2-methyl-5-nitrophenyl)ethanone Hypothetical Target Compound
Melting Point (°C) 58–61 Not reported Likely higher (Cl steric effects)
Boiling Point (°C) 332.2 (at 760 mmHg) Not reported Estimated >350
Stability Stable under dry conditions Not reported Likely sensitive to moisture

The target compound’s additional chlorine atom increases molecular weight and may elevate melting/boiling points due to enhanced van der Waals interactions. Chlorine’s steric bulk could also reduce solubility in polar solvents compared to methyl-substituted analogs .

Q & A

Q. What are the common synthetic routes for preparing Ethanone,1-(4,5-dichloro-2-nitrophenyl)-, and how do reaction conditions influence yield?

Synthesis typically involves sequential halogenation, nitration, and Friedel-Crafts acylation. For example:

  • Halogenation : Introduce chlorine substituents via electrophilic substitution using Cl₂/FeCl₃ or SOCl₂ under controlled temperature (0–25°C).
  • Nitration : Use HNO₃/H₂SO₄ at low temperatures (≤5°C) to avoid over-nitration.
  • Acylation : Employ acetyl chloride with Lewis acids (e.g., AlCl₃) in anhydrous conditions. Yield optimization requires strict control of stoichiometry, temperature, and catalyst activity .

Q. How is Ethanone,1-(4,5-dichloro-2-nitrophenyl)- characterized using spectroscopic techniques?

Key methods include:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms acetyl group integration.
  • IR : Strong C=O stretch near 1680 cm⁻¹ and NO₂ asymmetric stretches at 1520–1350 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak ([M⁺]) at m/z 262 (C₈H₅Cl₂NO₃) and fragment peaks (e.g., loss of NO₂ or Cl groups). Cross-validation with computational tools (DFT) enhances structural assignments .

Q. What solvents and conditions are suitable for recrystallizing this compound?

Polar aprotic solvents (e.g., DMSO, DMF) dissolve the compound at elevated temperatures (>80°C). Gradual cooling in ethanol/water mixtures (1:3 v/v) yields high-purity crystals. Monitor solubility via UV-Vis (λmax ~270 nm) to avoid decomposition .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, NO₂) influence the compound's reactivity in nucleophilic aromatic substitution?

The 4,5-dichloro and 2-nitro groups deactivate the benzene ring, directing electrophiles to the para position relative to the acetyl group. Kinetic studies using Hammett plots (σ⁺ constants) reveal that NO₂ exerts greater deactivation than Cl. Reactivity can be modulated by replacing Cl with less electronegative groups (e.g., methyl) .

Q. What strategies resolve contradictions in reported toxicological data for this compound?

Discrepancies in toxicity (e.g., LD₅₀ values) may arise from impurity profiles or assay variability. Recommended approaches:

  • Purity Assessment : Use HPLC-MS (>98% purity threshold).
  • Dose-Response Studies : Conduct in vitro (e.g., Ames test) and in vivo (rodent models) assays under standardized OECD guidelines.
  • Meta-Analysis : Compare datasets across structural analogs (e.g., dichloro-nitro derivatives) to identify trends .

Q. How does the compound interact with biological targets, and what computational tools predict its binding affinity?

Molecular docking (AutoDock Vina) and MD simulations suggest interactions with cytochrome P450 enzymes via H-bonding (NO₂ and Cl groups). Validate predictions with:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS). Substituent modifications (e.g., replacing NO₂ with CN) alter binding modes .

Q. What degradation pathways occur under UV exposure, and how are intermediates identified?

Photolysis in aqueous media generates reactive intermediates (e.g., nitroso derivatives) via NO₂ reduction. Analytical workflows:

  • LC-HRMS : Track degradation products (e.g., m/z 234 for dechlorinated species).
  • EPR Spectroscopy : Detect free radicals (e.g., Cl⁻ or NO₂⁻ radicals). Stabilizers like TiO₂ nanoparticles reduce photodegradation rates .

Notes

  • Citations reflect methodologies from structurally related compounds due to limited direct data on the target molecule.

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